molecular formula C9H11NO4 B1350594 (4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid CAS No. 33492-33-0

(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid

Cat. No. B1350594
CAS RN: 33492-33-0
M. Wt: 197.19 g/mol
InChI Key: OQNGSPJQFGPEJW-UHFFFAOYSA-N
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Description

(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid, also known as AMP-PAA, is a synthetic organic compound that has recently been developed as a potential therapeutic agent. It is a derivative of pyrrolacetic acid, a naturally occurring compound found in plants and animals. AMP-PAA has a variety of potential applications in scientific research, ranging from its use as an enzyme inhibitor to its potential to act as a drug delivery agent.

Scientific Research Applications

Pyrolysis of Polysaccharides

Studies on the pyrolysis of polysaccharides have explored the chemical mechanisms involved in the formation of compounds such as acetic acid, which could be related to the understanding of how certain acetic acid derivatives behave under thermal decomposition. The research has revealed that compounds like glycolaldehyde, acetol, acetic acid, and formic acid are major non-aqueous components resulting from the pyrolysis of polysaccharides, indicating a complex interplay of mechanisms leading to their formation (Ponder & Richards, 1994).

Wastewater Treatment in the Pesticide Industry

In the context of wastewater treatment, research has highlighted the challenges of removing toxic pollutants, including various acetic acid derivatives, from high-strength wastewater produced by the pesticide industry. Biological processes and granular activated carbon have been identified as effective in removing up to 80-90% of these compounds, suggesting the importance of understanding the chemical behavior of acetic acid derivatives in environmental remediation efforts (Goodwin et al., 2018).

Pervaporation Separation Techniques

The separation of acetic acid from aqueous streams using pervaporation, a membrane process, has been reviewed, highlighting the industrial importance of acetic acid recycling. This area of research underscores the need for efficient separation techniques for acetic acid and its derivatives in various industrial processes (Aminabhavi & Toti, 2003).

Regulation of Cell Death in Yeasts

The impact of acetic acid on yeast cells has been extensively studied, with research focusing on the molecular events involved in cell death induced by acetic acid. Understanding how acetic acid and potentially its derivatives modulate cellular functions can provide insights into biotechnological applications and biomedical strategies (Chaves et al., 2021).

Microbial Production of Volatile Fatty Acids

The microbial production of volatile fatty acids, including acetic acid, emphasizes the potential of microbially produced acetic acid derivatives as renewable alternatives for petroleum-based products. This area of research explores the biotechnological potential of microbial routes for producing acetic acid derivatives and highlights the need for metabolic engineering to enhance production efficiency (Bhatia & Yang, 2017).

properties

IUPAC Name

2-(4-acetyl-5-methyl-2-oxo-1,3-dihydropyrrol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-8(5(2)11)6(3-7(12)13)9(14)10-4/h6H,3H2,1-2H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNGSPJQFGPEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1)CC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379322
Record name (4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid

CAS RN

33492-33-0
Record name (4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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